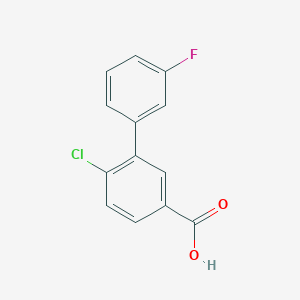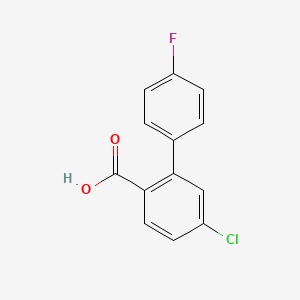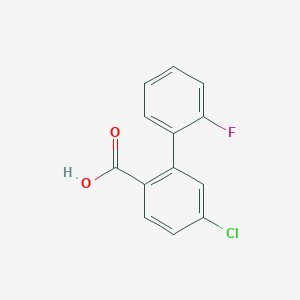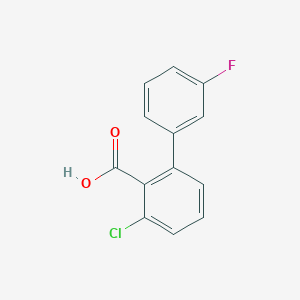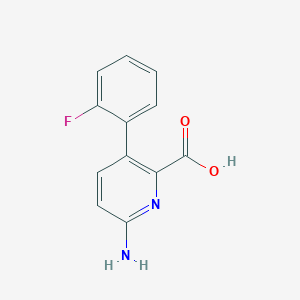
2-Chloro-5-(3-fluorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-fluorophenyl)phenol (95%) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 154°C. The compound has a chlorine atom and a fluorine atom attached to the phenol ring, making it an interesting compound for researchers to study. It is also known by its trivial name, 2-chloro-3-fluorophenol.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(3-fluorophenyl)phenol (95%) is not well understood. However, it is believed that the compound acts as a proton donor, donating a proton to a target molecule. This protonation is thought to increase the reactivity of the target molecule, allowing it to be used in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(3-fluorophenyl)phenol (95%) are not well understood. However, it is believed that the compound may have some anti-inflammatory and anti-cancer effects. It has been shown to inhibit the growth of certain cancer cell lines in vitro and to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(3-fluorophenyl)phenol (95%) is a relatively safe compound to work with in the laboratory. It is a stable compound and has a low toxicity level, making it safe for laboratory use. However, the compound is not water soluble and must be handled with care in order to avoid spills and contamination.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Chloro-5-(3-fluorophenyl)phenol (95%). These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug synthesis and development. Additionally, further research could be conducted into the mechanism of action of the compound and its potential uses as a proton donor. Finally, further research could be conducted into the synthesis of the compound and its potential uses as a catalyst in organic synthesis.
Métodos De Síntesis
2-Chloro-5-(3-fluorophenyl)phenol (95%) can be synthesized through a variety of methods. One common method is the reaction of 2-chlorophenol and 3-fluorophenol in aqueous sodium hydroxide solution. This reaction is typically conducted at a temperature of 80-90°C for 1-2 hours. The product is then isolated and purified through a series of recrystallization steps.
Aplicaciones Científicas De Investigación
2-Chloro-5-(3-fluorophenyl)phenol (95%) is widely used in scientific research due to its interesting chemical structure. It has been used in the synthesis of various organic compounds such as 2-chloro-3-fluorophenylboronic acid, which is used as a catalyst in organic synthesis. The compound has also been used in the synthesis of various pharmaceuticals such as anti-inflammatory drugs, anticonvulsants, and antipsychotics.
Propiedades
IUPAC Name |
2-chloro-5-(3-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-11-5-4-9(7-12(11)15)8-2-1-3-10(14)6-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQWZRUBRNEYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673445 |
Source


|
| Record name | 4-Chloro-3'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-fluorophenyl)phenol | |
CAS RN |
1214376-89-2 |
Source


|
| Record name | 4-Chloro-3'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

